N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 413.49 g/mol. The compound is classified under the category of pyridazines and amides, featuring a unique structure that includes both a butanamide and a thiophene moiety, which may contribute to its biological activity and applications in medicinal chemistry.
The synthesis of N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide typically involves multi-step organic reactions. While specific methods may vary, common approaches include:
Technical details regarding reaction conditions, reagents, and yields are often documented in specific synthetic protocols or patents related to this compound .
The molecular structure of N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide can be represented using various chemical notation systems:
InChI=1S/C21H23N3O4S/c1-27-18-9-7-15(13-19(18)28-2)17-8-10-21(26)24(23-17)11-3-6-20(25)22-14-16-5-4-12-29-16/h4-5,7-10,12-13H,3,6,11,14H2,1-2H3,(H,22,25)This notation provides insight into the compound's connectivity and stereochemistry. The structure features multiple functional groups that contribute to its chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4S |
| Molecular Weight | 413.49 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CS3)OC |
The compound can undergo various chemical reactions typical for amides and heterocycles:
Each reaction type can provide insights into the reactivity profile of this compound and its potential derivatives .
The mechanism of action for N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets. These interactions likely include:
Data supporting these mechanisms typically arise from pharmacological studies and molecular docking simulations .
The physical and chemical properties of N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide include:
| Property | Value |
|---|---|
| Appearance | Typically a solid or powder |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified in available data |
| Property | Value |
|---|---|
| Stability | Stable under standard lab conditions |
| Reactivity | Reactive towards nucleophiles |
These properties are crucial for understanding how the compound behaves under various experimental conditions .
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-y)-1,6-dihydropyridazin - 1 - yl]butanamide has several potential applications in scientific research:
Research into this compound continues to evolve as its properties and applications are further explored within various scientific fields .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5